molecular formula C9H9BrF3NO2S B8425139 Benzenesulfonamide, 4-bromo-N,N-dimethyl-2-(trifluoromethyl)-

Benzenesulfonamide, 4-bromo-N,N-dimethyl-2-(trifluoromethyl)-

Cat. No.: B8425139
M. Wt: 332.14 g/mol
InChI Key: MDRXWOJPKUJFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-bromo-N,N-dimethyl-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H9BrF3NO2S and its molecular weight is 332.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, 4-bromo-N,N-dimethyl-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-bromo-N,N-dimethyl-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9BrF3NO2S

Molecular Weight

332.14 g/mol

IUPAC Name

4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C9H9BrF3NO2S/c1-14(2)17(15,16)8-4-3-6(10)5-7(8)9(11,12)13/h3-5H,1-2H3

InChI Key

MDRXWOJPKUJFHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In an analogous manner to General Procedure A, 4-Bromo-2-trifluoromethylbenzenesulfonyl chloride (0.50 g, 1.54 mmol) and dimethylamine (10 mL, 33% in ethanol) were stirred in sealed tube for 16 hours. 4-bromo-N,N-dimethyl-2-(trifluoromethyl)benzenesulfonamide (0.41 g, 80%) was provided after purification. MS (ESI) m/z 332. HPLC purity 100.0% at 210-370 nm, 9.3 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.